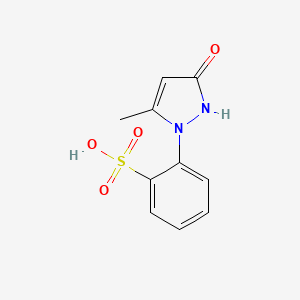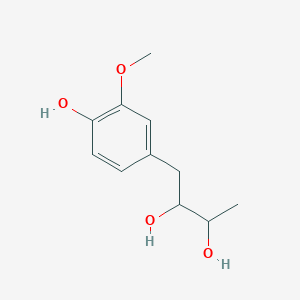
2,7,16-Trimethyl-12-methylideneheptadeca-2,7,15-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,16-Trimethyl-12-methylideneheptadeca-2,7,15-triene is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups and a methylidene group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,16-Trimethyl-12-methylideneheptadeca-2,7,15-triene typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as alkylation, dehydrogenation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,7,16-Trimethyl-12-methylideneheptadeca-2,7,15-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The methyl and methylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,7,16-Trimethyl-12-methylideneheptadeca-2,7,15-triene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and pathways.
Medicine: Research into its potential therapeutic properties and interactions with biological targets is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,7,16-Trimethyl-12-methylideneheptadeca-2,7,15-triene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,7,16-Trimethylheptadeca-2,7,15-triene
- 2,7,16-Trimethyl-12-methylheptadeca-2,7,15-triene
Uniqueness
2,7,16-Trimethyl-12-methylideneheptadeca-2,7,15-triene is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
61685-51-6 |
|---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2,7,16-trimethyl-12-methylideneheptadeca-2,7,15-triene |
InChI |
InChI=1S/C21H36/c1-18(2)12-7-8-14-20(5)15-9-10-16-21(6)17-11-13-19(3)4/h12-13,15H,6-11,14,16-17H2,1-5H3 |
InChI Key |
HIANPAGJSQRFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCC(=CCCCC(=C)CCC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



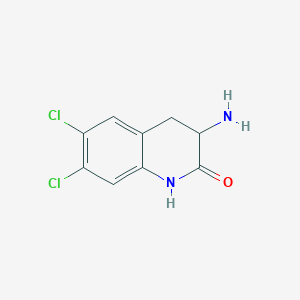
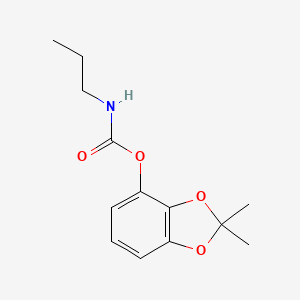
![Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14577246.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine](/img/structure/B14577251.png)

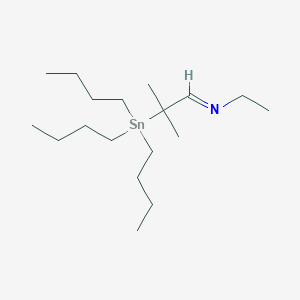
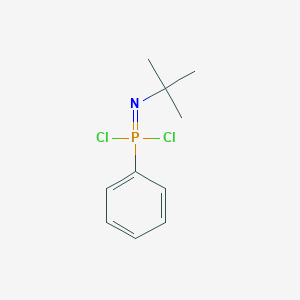
![Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl-](/img/structure/B14577261.png)
